1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-
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Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxyphenylthio group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of nickel catalysts and controlled temperature and pressure conditions are critical for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylthio group.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a nickel catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles and oxidized derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl): Another imidazole derivative with different substituents.
2-Amino-1-methylimidazole: A simpler imidazole compound with a methyl group instead of the methoxyphenylthio group.
Uniqueness
1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- is unique due to the presence of the methoxyphenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
677343-23-6 |
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Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H17N3OS/c1-20-13-5-7-14(8-6-13)21-15-4-2-3-12(11-15)19-16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H2,17,18,19) |
InChI Key |
YQSSCTHQPKXIAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC(=C2)NC3=NCCN3 |
Origin of Product |
United States |
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